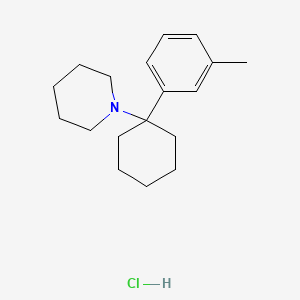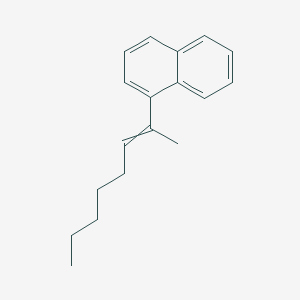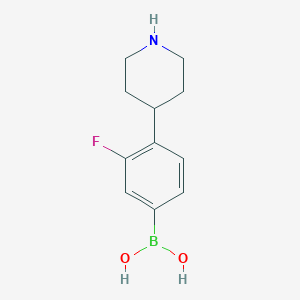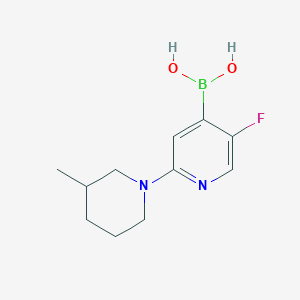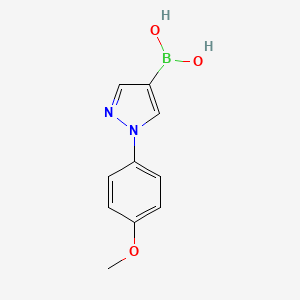
(1-(4-Methoxyphenyl)-1H-pyrazol-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(4-Methoxyphenyl)-1H-pyrazol-4-yl)boronic acid: is an organic compound that belongs to the class of boronic acids Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the cyclization of hydrazine derivatives with α,β-unsaturated ketones to form the pyrazole ring, followed by borylation using boronic acid reagents under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of microwave irradiation for the cyclization step and conventional heating for the borylation step .
Analyse Des Réactions Chimiques
Types of Reactions: (1-(4-Methoxyphenyl)-1H-pyrazol-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Formation of corresponding amines or hydrocarbons.
Substitution: Introduction of different functional groups at the boronic acid site.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce amines or hydrocarbons .
Applications De Recherche Scientifique
Chemistry: In chemistry, (1-(4-Methoxyphenyl)-1H-pyrazol-4-yl)boronic acid is used as a building block in the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biology and medicine, this compound may be used in the development of new drugs. The pyrazole ring is a common motif in many biologically active molecules, and the boronic acid group can enhance the compound’s ability to interact with biological targets .
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties make it suitable for various applications .
Mécanisme D'action
The mechanism of action of (1-(4-Methoxyphenyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes. The pyrazole ring can interact with various receptors and enzymes, modulating their activity and leading to desired biological effects .
Comparaison Avec Des Composés Similaires
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a pyrazole ring and is used in similar applications.
3(5)-Substituted Pyrazoles: These compounds share the pyrazole ring structure and exhibit similar reactivity and applications.
Uniqueness: What sets (1-(4-Methoxyphenyl)-1H-pyrazol-4-yl)boronic acid apart is the presence of the boronic acid group, which provides unique reactivity and makes it particularly valuable in cross-coupling reactions. Additionally, the methoxyphenyl group can enhance its biological activity and specificity .
Propriétés
Formule moléculaire |
C10H11BN2O3 |
|---|---|
Poids moléculaire |
218.02 g/mol |
Nom IUPAC |
[1-(4-methoxyphenyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C10H11BN2O3/c1-16-10-4-2-9(3-5-10)13-7-8(6-12-13)11(14)15/h2-7,14-15H,1H3 |
Clé InChI |
MOMKHWVFVKSREC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(N=C1)C2=CC=C(C=C2)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoic acid](/img/structure/B14083741.png)
![Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)barium [Ba(FOD)2]](/img/structure/B14083745.png)
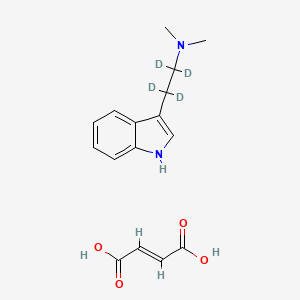
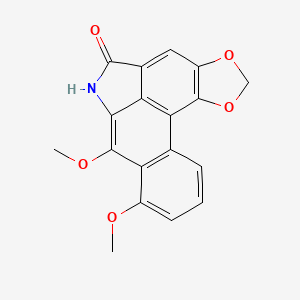
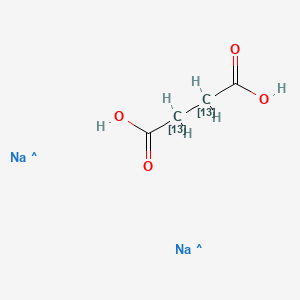
![7-Fluoro-1-(3-hydroxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083773.png)
![Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester](/img/structure/B14083776.png)
